molecular formula C11H14FN B15233495 (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine

Cat. No.: B15233495
M. Wt: 179.23 g/mol
InChI Key: LQMWRIYSAFGHPY-NSHDSACASA-N
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Description

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-fluoro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the 4-fluoro-2-methylphenyl group: This step often involves electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with fluorine and methyl groups.

    Attachment of the methanamine moiety: This can be done through reductive amination reactions, where an aldehyde or ketone is converted to an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-2-methylphenyl)methanamine: This compound shares the 4-fluoro-2-methylphenyl group but lacks the cyclopropyl moiety.

    (4-Fluoro-3-methylphenyl)methanamine: Similar structure but with a different position of the methyl group.

    (4-Fluoro-2-methoxyphenyl)methanamine: Contains a methoxy group instead of a methyl group.

Uniqueness

(S)-cyclopropyl(4-fluoro-2-methylphenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(S)-cyclopropyl-(4-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3/t11-/m0/s1

InChI Key

LQMWRIYSAFGHPY-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H](C2CC2)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2CC2)N

Origin of Product

United States

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